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tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate
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Overview
Description
tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate: is a complex organic compound with the molecular formula C25H35NO4 and a molecular weight of 413.55 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl ester group, a dibenzylamino group, and an ethoxypropoxy linkage. It is a clear, colorless liquid with a purity of 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl bromoacetate with 3-(2-(dibenzylamino)ethoxy)propyl alcohol under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dibenzylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The ethoxypropoxy linkage may facilitate the compound’s binding to specific sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar structure but with an amino group instead of a dibenzylamino group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a hydroxyethoxy group instead of a dibenzylamino group.
Uniqueness
tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate is unique due to its dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl 2-[3-[2-(dibenzylamino)ethoxy]propoxy]acetate |
InChI |
InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)21-29-17-10-16-28-18-15-26(19-22-11-6-4-7-12-22)20-23-13-8-5-9-14-23/h4-9,11-14H,10,15-21H2,1-3H3 |
InChI Key |
UTOHUDCYYZUXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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